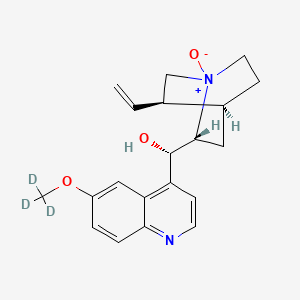
Clopidogrel Acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel Acyl-b-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clopidogrel Acyl-b-D-glucuronide is synthesized through the enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction is primarily mediated by UDP-glucuronosyltransferase enzymes, specifically UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the metabolite is produced efficiently for further pharmacokinetic studies and drug development .
Chemical Reactions Analysis
Types of Reactions: Clopidogrel Acyl-b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis reaction results in the formation of clopidogrel carboxylic acid, while oxidation can lead to the formation of various oxidative metabolites .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide. Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate .
Major Products Formed: The major products formed from the hydrolysis of this compound include clopidogrel carboxylic acid and glucuronic acid. Oxidation reactions can yield a variety of oxidative metabolites, depending on the specific conditions and reagents used .
Scientific Research Applications
Clopidogrel Acyl-b-D-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics, drug metabolism, and toxicology. It is used to study the metabolic pathways of clopidogrel and its interactions with cytochrome P450 enzymes, such as CYP2C8 . Additionally, it serves as a reference standard in analytical chemistry for the quantification of clopidogrel metabolites in biological samples .
In medicine, this compound is investigated for its role in drug-drug interactions and its potential impact on the efficacy and safety of clopidogrel therapy . It is also used in the development of new antiplatelet agents and in the study of genetic polymorphisms affecting drug metabolism .
Mechanism of Action
Clopidogrel Acyl-b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 enzyme CYP2C8. This inhibition is mechanism-based, meaning that the metabolite forms a covalent bond with the enzyme, leading to its inactivation . This interaction can significantly impact the metabolism of other drugs that are substrates of CYP2C8, leading to potential drug-drug interactions .
Comparison with Similar Compounds
- Clopidogrel Carboxylic Acid
- Clopidogrel Thiolactone
- Prasugrel Acyl-b-D-glucuronide
Comparison: Clopidogrel Acyl-b-D-glucuronide is unique in its strong mechanism-based inhibition of CYP2C8, which is not observed with other similar compounds like clopidogrel carboxylic acid or clopidogrel thiolactone . Prasugrel Acyl-b-D-glucuronide, another glucuronide metabolite, also exhibits inhibitory effects on cytochrome P450 enzymes, but its potency and specificity differ from those of this compound .
Properties
Molecular Formula |
C21H22ClNO8S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
TUBQAJBXTWIXFX-RTXXPOPYSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


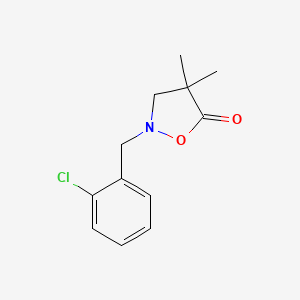
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
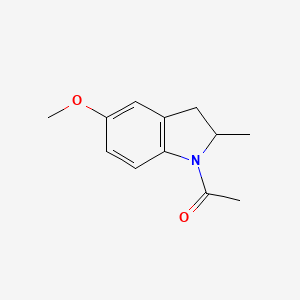
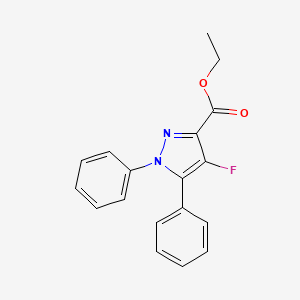



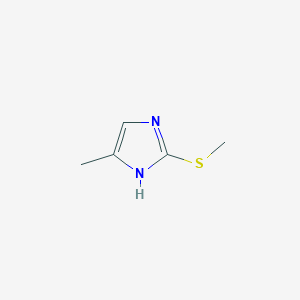
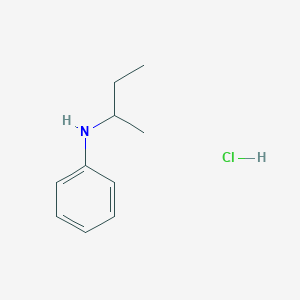

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
